N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide is an organic compound that features a benzodioxole ring and a methoxyphenoxy group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Preparation of the Methoxyphenoxy Group: The methoxyphenoxy group is prepared by reacting 3-methoxyphenol with an appropriate halogenated acetic acid derivative.
Coupling Reaction: The final step involves coupling the benzodioxole ring with the methoxyphenoxy group using an amide bond formation reaction. This can be achieved using reagents such as carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and methoxyphenoxy group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to therapeutic effects in various biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenoxy)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(3-ethoxyphenoxy)acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific positioning of the methoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-3-2-4-13(8-12)20-9-16(18)17-11-5-6-14-15(7-11)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPRVCMOYPRFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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